N-benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide

GSK-3β inhibition Kinase profiling SAR

N-Benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide (CAS 439096-29-4) is a synthetic small molecule (C23H18N2O4, MW 386.4 g/mol) comprising a 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core linked via a carbonyl bridge to an N-benzyl benzenecarboxamide moiety. It belongs to a broader class of 3-oxo-1,4-benzoxazine-benzamide hybrids that have been patented as inhibitors of protein kinases, particularly glycogen synthase kinase-3 beta (GSK-3β).

Molecular Formula C23H18N2O4
Molecular Weight 386.407
CAS No. 439096-29-4
Cat. No. B2775466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide
CAS439096-29-4
Molecular FormulaC23H18N2O4
Molecular Weight386.407
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC=CC=C4
InChIInChI=1S/C23H18N2O4/c26-21-14-29-20-11-10-16(12-19(20)25-21)22(27)17-8-4-5-9-18(17)23(28)24-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,24,28)(H,25,26)
InChIKeyVNFIELQHNGCKMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide (CAS 439096-29-4): Baseline Identity and Class Context


N-Benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide (CAS 439096-29-4) is a synthetic small molecule (C23H18N2O4, MW 386.4 g/mol) comprising a 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core linked via a carbonyl bridge to an N-benzyl benzenecarboxamide moiety [1]. It belongs to a broader class of 3-oxo-1,4-benzoxazine-benzamide hybrids that have been patented as inhibitors of protein kinases, particularly glycogen synthase kinase-3 beta (GSK-3β) [2]. The compound is catalogued in the PubChem database (CID 1472700) and is primarily offered by specialty chemical suppliers for non-human research use, typically at ≥95% purity [1].

Why N-Benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide Cannot Be Casually Replaced by In-Class Analogs


Within the 3-oxo-1,4-benzoxazine-benzamide family, the N-substituent on the terminal benzamide profoundly modulates both biological target engagement and physicochemical properties. Patent-level disclosures indicate that even conservative changes from N-benzyl to N-(3-chlorobenzyl), N-cyclopropyl, or N-cyclohexyl can shift kinase selectivity profiles and alter potency by several-fold [1]. In vitro enzyme inhibition data for the closest commercially available comparator, the N-(3-chlorobenzyl) analog, reports a GSK-3β IC₅₀ of approximately 1.6 µM in cell-based assays, a benchmark that cannot be presumed equivalent for the unsubstituted N-benzyl variant absent direct comparative data . Additionally, computed physicochemical descriptors—including lipophilicity (XLogP3: 3.0 for the N-benzyl vs. 3.5 predicted for the 3-chlorobenzyl analog), hydrogen-bonding capacity, and topological polar surface area—diverge sufficiently to produce distinct solubility, permeability, and off-target binding profiles [2]. These differences have real consequences for assay reproducibility, DMPK behavior, and structure–activity relationship (SAR) interpretation, making unverified substitution a material risk in both screening campaigns and medicinal chemistry optimization programs.

Quantitative Differentiation Evidence for N-Benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide (CAS 439096-29-4)


Kinase Inhibition Landscape: GSK-3β IC₅₀ Gap Between N-Benzyl and N-(3-Chlorobenzyl) Analogs

The N-(3-chlorobenzyl) analog (CAS 861212-84-2) has a reported GSK-3β IC₅₀ of approximately 1.6 µM in cell-based assays that monitored Ser9 phosphorylation status . No quantitative IC₅₀ data for the N-benzyl compound (CAS 439096-29-4) against GSK-3β has been disclosed in publicly accessible primary literature or authoritative databases as of the search date [1]. This data gap constitutes a critical differentiation point: a procurement decision cannot assume equivalent potency without experimental confirmation. For head-to-head kinase selectivity profiling, the N-benzyl derivative offers a distinct hydrogen-bond donor/acceptor landscape relative to the chloro-substituted comparator, which may translate into differential off-target kinase engagement.

GSK-3β inhibition Kinase profiling SAR

Lipophilicity-Driven Property Differentiation: N-Benzyl vs. N-(3-Chlorobenzyl) and N-Cyclopropyl Analogs

Computed XLogP3-AA for the N-benzyl compound is 3.0 [1]. The introduction of a meta-chloro substituent on the benzyl ring (CAS 861212-84-2) is predicted to increase this value to approximately 3.5, while the N-cyclopropyl analog (CAS 439107-32-1) is expected to substantially reduce lipophilicity (predicted XLogP3 ≈ 2.1–2.3) . The 0.5 log unit difference between N-benzyl and N-(3-chlorobenzyl) translates to a ~3.2-fold shift in octanol–water partition coefficient, which can meaningfully alter aqueous solubility, permeability, and non-specific protein binding in assay media. The N-benzyl variant occupies an intermediate lipophilicity space within this congeneric series, offering a balanced solubility–permeability profile potentially advantageous for cell-based screening without the metabolic liability introduced by the chlorine atom.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Topology: Functional Group Comparison Across N-Substituted Benzoxazine-Benzamide Analogs

The N-benzyl compound possesses exactly two hydrogen-bond donors (both amide N–H groups) and four hydrogen-bond acceptors (two carbonyl oxygens, the benzoxazine ring oxygen, and the benzoxazine carbonyl) [1]. This HBD/HBA count is conserved across the N-benzyl, N-(3-chlorobenzyl), and N-cyclopropyl analogs, but the spatial disposition and electrostatic environment of the terminal N–H donor differ due to inductive and steric effects of the respective N-substituent. The benzyl group provides a π-rich aromatic surface capable of engaging in edge-to-face or π-stacking interactions with aromatic residues in kinase ATP-binding pockets, whereas the cyclopropyl analog eliminates this π-interaction capability entirely and the 3-chlorobenzyl variant introduces an electron-withdrawing chlorine that polarizes the aromatic ring [2]. These subtle electronic and steric differences can produce divergent kinase selectivity profiles even when the core scaffold and HBD/HBA counts are identical [2].

Hydrogen bonding Molecular recognition Target engagement

Commercial Availability and Purity Benchmarking: N-Benzyl vs. N-Cyclopropyl and N-Cyclohexyl Analogs

The N-benzyl compound (CAS 439096-29-4) is stocked by multiple independent specialty chemical suppliers with a typical certified purity of 95% . In contrast, the N-cyclopropyl analog (CAS 439107-32-1) and the N-cyclohexyl analog are each listed by fewer vendors, with documented purity also at 95% but limited lot-to-lot traceability data . The broader vendor base for the N-benzyl derivative translates to more competitive pricing, shorter lead times, and greater availability of certificates of analysis (CoA), which reduces procurement risk in time-sensitive screening campaigns. No stability or solubility data are publicly available for any analog in this series; procurement decisions must therefore rely on the relative supply chain robustness of the N-benzyl variant.

Chemical procurement Purity Supply chain

Evidence-Based Application Scenarios for N-Benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide (CAS 439096-29-4)


Chemical Probe for GSK-3β-Mediated Pathway Dissection in Kinase Selectivity Panels

Where a research program requires a benzoxazine-benzamide GSK-3β inhibitor lacking halogen substitution on the N-aryl ring, the N-benzyl compound serves as a halogen-free control probe. Its distinct Hammett electronic profile (σ ≈ 0.00 for the benzyl phenyl) relative to the 3-chlorobenzyl analog (σₘ ≈ +0.37) enables interrogation of electronic effects on kinase selectivity without the confounding factor of halogen bonding [1]. This scenario is directly grounded in the hydrogen-bond topology and electronic character evidence presented in Section 3, Evidence Item 3.

Medicinal Chemistry Hit-to-Lead Exploration via N-Substituent SAR

The N-benzyl compound can anchor a systematic SAR campaign investigating the impact of N-substituent variation on kinase potency and selectivity. Its intermediate lipophilicity (XLogP3 = 3.0) and robust multi-vendor availability make it a practical starting scaffold from which to synthesize and compare N-(3-chlorobenzyl), N-cyclopropyl, N-cyclohexyl, and N-(2-furylmethyl) analogs under standardized assay conditions [2]. This application follows from the lipophilicity and supply-chain differentiation evidence in Section 3, Evidence Items 2 and 4.

Assay Development and High-Throughput Screening (HTS) Library Expansion

The compound's confirmed PubChem registration (CID 1472700) and inclusion in the Small Molecule Repository (SMR) indicate prior use in HTS campaigns [3]. For institutions building kinase-focused screening libraries, the N-benzyl derivative offers a structurally characterized, commercially accessible entry that complements halogenated and aliphatic N-substituted analogs, expanding the chemical diversity of the screening deck in a region of property space (XLogP3 ≈ 3.0, MW ≈ 386) consistent with lead-like criteria. This application is supported by the procurement benchmarking evidence in Section 3, Evidence Item 4, and the baseline physicochemical data in Evidence Item 2.

Quote Request

Request a Quote for N-benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.